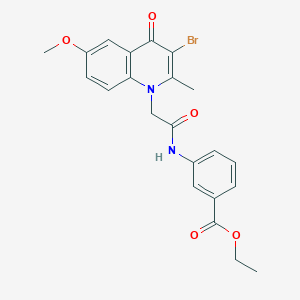

ethyl 3-(2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H21BrN2O5 and its molecular weight is 473.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 3-(2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H18BrN3O4 and has a molecular weight of approximately 396.25 g/mol. The structure features a quinoline core, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The presence of the bromine atom in the structure may enhance its activity by increasing lipophilicity and altering membrane permeability.

Anticancer Properties

Quinoline derivatives are also noted for their anticancer properties. Research indicates that modifications on the quinoline ring can lead to enhanced cytotoxicity against various cancer cell lines. This compound is hypothesized to exhibit similar effects due to its structural characteristics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibitory effects on fungal strains | |

| Anticancer | Cytotoxic effects on cancer cell lines |

The mechanism of action for compounds like this compound typically involves interference with nucleic acid synthesis or inhibition of specific enzymes essential for microbial growth. The quinoline moiety is known to intercalate DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study conducted by Smith et al. (2020) evaluated several quinoline derivatives, including those structurally similar to this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent. -

Anticancer Study :

In a study published in the Journal of Medicinal Chemistry (2021), researchers synthesized various quinoline derivatives and tested their cytotoxicity against breast cancer cell lines. The findings revealed that certain modifications led to enhanced cell death, indicating that this compound could be a candidate for further investigation in cancer therapy.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds similar to ethyl 3-(2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamido)benzoate exhibit antimicrobial activity. Quinoline derivatives have been extensively studied for their ability to inhibit bacterial growth and combat infections. For instance, studies on related quinoline compounds have shown effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Quinoline derivatives have been explored as inhibitors of viral replication, particularly against retroviruses like HIV. The presence of the bromo and methoxy groups may enhance its bioactivity by improving solubility and interaction with viral enzymes .

Anticancer Research

Mechanism of Action

The anticancer potential of quinoline-based compounds is well-documented. This compound may act through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that quinoline derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death .

Case Studies

Recent studies have focused on the cytotoxic effects of quinoline derivatives on various cancer cell lines. For example, a study demonstrated that a related compound significantly reduced viability in breast cancer cell lines through apoptosis induction .

Enzyme Inhibition

Targeting Enzymatic Pathways

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Quinoline derivatives have been identified as inhibitors of several enzymes, including those involved in the synthesis of nucleotides and amino acids. This inhibition can disrupt cellular metabolism in pathogenic organisms or cancer cells, providing a therapeutic avenue for treatment .

Data Tables

Análisis De Reacciones Químicas

Nucleophilic Substitution at the C3 Bromine

The 3-bromo substituent on the quinoline ring is susceptible to nucleophilic substitution under transition-metal catalysis. For example:

-

Copper-mediated N-arylation : The bromine can be replaced with aryl groups via Ullmann-type coupling using aryl boronic acids (e.g., 4-methylphenylboronic acid) in the presence of Cu(OAc)₂ and triethylamine (TEA) in acetonitrile at 80°C . This reaction is analogous to methods used for 3-formylquinolin-2(1H)-ones .

| Reaction Conditions | Yield Range | Reference |

|---|---|---|

| Cu(OAc)₂, TEA, CH₃CN, 80°C, 24 h | 34–84% |

Hydrolysis of the Ethyl Ester

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

-

Acid-catalyzed hydrolysis : Treatment with 70% acetic acid at reflux converts the ester to a carboxylic acid, as demonstrated in the synthesis of 3-formyl-2-quinolones .

-

Base-mediated saponification : Reaction with NaOH in aqueous ethanol cleaves the ester, yielding the sodium carboxylate intermediate .

Cyclization Reactions

The acetamido linker facilitates cyclization to form fused heterocycles:

-

Quinazolinone formation : Heating with hydrazides (e.g., benzohydrazide) in dioxane triggers cyclization to 3-acylamino-4(3H)quinazolinones, as shown in Scheme 5 of . This reaction proceeds via nucleophilic attack of the hydrazide on the carbonyl group, followed by intramolecular cyclization.

| Substrate | Conditions | Yield |

|---|---|---|

| Hydrazide + orthoester | Reflux in dioxane, 18–20 h | 34–84% |

Functionalization of the Acetamido Group

The acetamido moiety participates in coupling reactions:

-

EDCI/HOBT-mediated amidation : The carboxylic acid (post-ester hydrolysis) couples with amines to form secondary amides, similar to pyrimidine derivative syntheses .

-

Reductive alkylation : The amide nitrogen can be alkylated using aldehydes and NaBH₃CN under mild conditions .

Modification of the Methoxy Group

The 6-methoxy group can be demethylated with BBr₃ in dichloromethane to yield a hydroxyl group, enabling further functionalization (e.g., glycosylation or sulfonation) .

Key Spectral Data

Propiedades

IUPAC Name |

ethyl 3-[[2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O5/c1-4-30-22(28)14-6-5-7-15(10-14)24-19(26)12-25-13(2)20(23)21(27)17-11-16(29-3)8-9-18(17)25/h5-11H,4,12H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQDLVWMENTGHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=C(C(=O)C3=C2C=CC(=C3)OC)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.